(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions, which is crucial in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of Boc-protected amino acids, including this compound, follows similar principles but is optimized for higher yields and efficiency. This often involves the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Major Products
Scientific Research Applications
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate
- (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Uniqueness
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is unique due to its specific structure, which includes a hydroxyl group on the pentanoate chain. This hydroxyl group can participate in additional chemical reactions, providing more versatility in synthetic applications compared to similar compounds .
Properties
IUPAC Name |
tert-butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-15(20)14(10-7-11-19)18-16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJOTOXDQAJLI-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561698 |
Source
|
Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124620-51-5 |
Source
|
Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.